molecular formula C6H9N3OS B578672 N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide CAS No. 1365272-30-5

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B578672
CAS No.: 1365272-30-5
M. Wt: 171.218
InChI Key: SCKUMUAJSWJVDN-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be achieved through several methods. One common approach involves the reductive amination of nitro compounds. This method is attractive because it avoids the need for pre-preparation of NH-free amines and significantly shortens the separation and purification steps . Another method involves the reduction of nitriles, amides, and nitro compounds with reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over platinum .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and antitumor activities.

    Industry: Utilized in the production of dyes, agrochemicals, and other organic products.

Mechanism of Action

The mechanism of action of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUMUAJSWJVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742888
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-30-5
Record name N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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